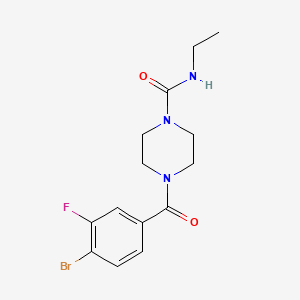![molecular formula C13H14BrNO3S B7588699 3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588699.png)
3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid, commonly known as BPTES, is a small molecule inhibitor that targets glutaminase (GLS) enzymes. GLS catalyzes the conversion of glutamine to glutamate, which is a crucial step in cancer cell metabolism. BPTES has gained significant attention in the scientific community due to its potential as a cancer therapy.
作用機序
BPTES binds to the active site of 3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid, preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP, which is necessary for cancer cell survival. Additionally, the accumulation of glutamine and the depletion of glutamate can lead to cellular stress and apoptosis.
Biochemical and Physiological Effects
BPTES has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. This is likely due to the dependence of cancer cells on glutamine metabolism for survival. BPTES has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and pancreatic cancer.
実験室実験の利点と制限
One advantage of using BPTES in lab experiments is its specificity for 3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid, which allows for the selective inhibition of this enzyme. However, BPTES has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, the effects of BPTES on normal cells and tissues are not well understood, which could limit its potential as a cancer therapy.
将来の方向性
There are several areas of future research that could further elucidate the potential of BPTES as a cancer therapy. One area of focus is the development of more soluble analogs of BPTES, which could improve its efficacy in vivo. Additionally, studies on the effects of BPTES on the tumor microenvironment and immune system could provide insights into its potential as a combination therapy. Finally, further investigation into the mechanisms of resistance to BPTES could inform the development of strategies to overcome this limitation.
In conclusion, BPTES is a promising small molecule inhibitor that targets glutaminase and has potential as a cancer therapy. While there are limitations to its use in lab experiments and as a cancer therapy, ongoing research is focused on addressing these challenges and further elucidating its mechanism of action and potential for clinical use.
合成法
BPTES can be synthesized using a multi-step process that involves the reaction of 4-bromobenzoyl chloride with thiolane-3-carboxylic acid, followed by the addition of ammonia and acetic anhydride. This results in the formation of the BPTES molecule.
科学的研究の応用
BPTES has been extensively studied in the context of cancer therapy. 3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid is upregulated in many types of cancer, and inhibition of this enzyme has been shown to have anti-tumor effects. BPTES has been shown to be effective in inhibiting 3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid activity and reducing tumor growth in preclinical models.
特性
IUPAC Name |
3-[[2-(4-bromophenyl)acetyl]amino]thiolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S/c14-10-3-1-9(2-4-10)7-11(16)15-13(12(17)18)5-6-19-8-13/h1-4H,5-8H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQCQMQEMGCRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C(=O)O)NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,3-dichlorophenyl)methyl]-N-methyl-3-piperidin-3-ylpropanamide](/img/structure/B7588618.png)
![3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588624.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588642.png)
![3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid](/img/structure/B7588646.png)
![3-[1-(2-Hydroxybenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588655.png)
![3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588665.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588669.png)
![3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588690.png)

![3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid](/img/structure/B7588703.png)
![3-[(1,5-Dimethylpyrazole-4-carbonyl)amino]thiolane-3-carboxylic acid](/img/structure/B7588711.png)
![3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588717.png)
![3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588721.png)
![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588730.png)